molecular formula C14H26N2O2 B1650262 Pyrimidine, 1,3-bis(2,2-dimethyl-1-oxopropyl)hexahydro- CAS No. 116046-92-5

Pyrimidine, 1,3-bis(2,2-dimethyl-1-oxopropyl)hexahydro-

Cat. No. B1650262
CAS RN: 116046-92-5
M. Wt: 254.37 g/mol
InChI Key: BIYNBZHGHRIYPI-UHFFFAOYSA-N
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Description

Pyrimidine, 1,3-bis(2,2-dimethyl-1-oxopropyl)hexahydro- is a compound that has gained significant attention in the scientific research community due to its potential applications in various fields.

Mechanism Of Action

The mechanism of action of Pyrimidine, 1,3-bis(2,2-dimethyl-1-oxopropyl)hexahydro- is not well understood. However, studies have suggested that it may inhibit the growth of microorganisms by interfering with their metabolic processes.
Biochemical and Physiological Effects:
Pyrimidine, 1,3-bis(2,2-dimethyl-1-oxopropyl)hexahydro- has been shown to have a low toxicity profile and is considered safe for use in laboratory experiments. It has been found to have antimicrobial, antifungal, and antiviral effects in vitro. However, further studies are needed to determine its potential physiological effects in vivo.

Advantages And Limitations For Lab Experiments

One of the advantages of Pyrimidine, 1,3-bis(2,2-dimethyl-1-oxopropyl)hexahydro- is its low toxicity profile, which makes it safe for use in laboratory experiments. It is also relatively easy to synthesize and can be obtained in high yields. However, one of the limitations of Pyrimidine, 1,3-bis(2,2-dimethyl-1-oxopropyl)hexahydro- is its limited solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the study of Pyrimidine, 1,3-bis(2,2-dimethyl-1-oxopropyl)hexahydro-. One area of research could focus on its potential use as a precursor for the synthesis of novel compounds with biological activity. Another area of research could investigate its potential use in the development of new antimicrobial, antifungal, and antiviral agents. Additionally, further studies are needed to determine its potential physiological effects in vivo and its mechanism of action.

Scientific Research Applications

Pyrimidine, 1,3-bis(2,2-dimethyl-1-oxopropyl)hexahydro- has potential applications in various fields of scientific research. It has been studied for its antimicrobial, antifungal, and antiviral properties. It has also been investigated for its potential use as a precursor for the synthesis of novel compounds with biological activity.

properties

IUPAC Name

1-[3-(2,2-dimethylpropanoyl)-1,3-diazinan-1-yl]-2,2-dimethylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O2/c1-13(2,3)11(17)15-8-7-9-16(10-15)12(18)14(4,5)6/h7-10H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIYNBZHGHRIYPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)N1CCCN(C1)C(=O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50400819
Record name Pyrimidine, 1,3-bis(2,2-dimethyl-1-oxopropyl)hexahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50400819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyrimidine, 1,3-bis(2,2-dimethyl-1-oxopropyl)hexahydro-

CAS RN

116046-92-5
Record name Pyrimidine, 1,3-bis(2,2-dimethyl-1-oxopropyl)hexahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50400819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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